molecular formula C19H15FN2O2S B2415648 3-benzamido-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide CAS No. 439120-54-4

3-benzamido-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide

Cat. No.: B2415648
CAS No.: 439120-54-4
M. Wt: 354.4
InChI Key: GESNVNSAYTUIDJ-UHFFFAOYSA-N
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Description

. The compound consists of a thiophene ring substituted with a benzamido group and a 4-fluorophenylmethyl group, making it a valuable candidate for various research and industrial applications.

Properties

IUPAC Name

3-benzamido-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2S/c20-15-8-6-13(7-9-15)12-21-19(24)17-16(10-11-25-17)22-18(23)14-4-2-1-3-5-14/h1-11H,12H2,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESNVNSAYTUIDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)NCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the thiophene ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

    Introduction of the benzamido group: The benzamido group can be introduced through an amide coupling reaction using benzoyl chloride and an appropriate amine.

    Addition of the 4-fluorophenylmethyl group: The 4-fluorophenylmethyl group can be added via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-benzamido-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamido and 4-fluorophenylmethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

3-benzamido-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-benzamido-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to the activation or inhibition of various biochemical pathways, ultimately resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-fluorophenyl)thio)benzo[b]thiophene-2-carboxamide
  • Benzo[b]thiophene-2-carboxamide derivatives

Uniqueness

3-benzamido-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds .

Biological Activity

3-benzamido-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide (CAS No. 439120-54-4) is a compound with notable biological activity, particularly in the fields of antimicrobial and anticancer research. Its unique structure, characterized by a thiophene ring substituted with a benzamido group and a 4-fluorophenylmethyl group, contributes to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H15FN2O2SC_{19}H_{15}FN_{2}O_{2}S, with a molecular weight of approximately 354.40 g/mol. The compound features distinct functional groups that influence its biological interactions.

Property Value
Molecular FormulaC₁₉H₁₅FN₂O₂S
Molecular Weight354.40 g/mol
CAS Number439120-54-4
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to modulate the activity of various proteins and enzymes, influencing critical biochemical pathways. This modulation can lead to significant therapeutic effects, including anti-inflammatory and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated the compound's potential as an antimicrobial agent. In vitro evaluations have shown that derivatives of this compound exhibit significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. Key findings include:

  • Minimum Inhibitory Concentration (MIC) : Certain derivatives displayed MIC values as low as 0.22 to 0.25 µg/mL against selected pathogens.
  • Biofilm Inhibition : The compound showed promising results in inhibiting biofilm formation, outperforming standard treatments like Ciprofloxacin.
  • Synergistic Effects : When combined with other antibiotics, such as Ciprofloxacin and Ketoconazole, it reduced their MICs, indicating potential for combination therapies.

Anticancer Potential

The anticancer properties of this compound have also been explored. Research indicates that the compound may act as an effective inhibitor of key cancer-related enzymes:

  • DNA Gyrase and Dihydrofolate Reductase (DHFR) Inhibition : IC50 values for inhibition ranged from 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR, showcasing its potential as a chemotherapeutic agent.

Case Studies

  • Antimicrobial Evaluation :
    • A study assessed the antimicrobial activity of several derivatives, including this compound.
    • Results indicated significant bactericidal effects and low hemolytic activity, suggesting a favorable safety profile for further development .
  • Cytotoxicity Assessment :
    • Evaluations in HT-22 (neuronal) and BV-2 (microglial) cell lines showed that certain derivatives did not significantly reduce cell viability at concentrations up to 10 µM, indicating low cytotoxicity .

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